molecular formula C6H9N5O3 B14233396 N'-Hydroxy-3-(2-nitro-1H-imidazol-1-yl)propanimidamide CAS No. 444018-07-9

N'-Hydroxy-3-(2-nitro-1H-imidazol-1-yl)propanimidamide

Cat. No.: B14233396
CAS No.: 444018-07-9
M. Wt: 199.17 g/mol
InChI Key: QPKXGKCFFNBTGA-UHFFFAOYSA-N
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Description

N’-Hydroxy-3-(2-nitro-1H-imidazol-1-yl)propanimidamide is a compound that features an imidazole ring, a versatile heterocyclic structure. Imidazoles are known for their wide range of applications in pharmaceuticals, agrochemicals, and materials science

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-Hydroxy-3-(2-nitro-1H-imidazol-1-yl)propanimidamide typically involves the cyclization of amido-nitriles. One method reported involves the use of nickel-catalyzed addition to nitrile, followed by proto-demetallation, tautomerization, and dehydrative cyclization . The reaction conditions are mild, allowing for the inclusion of various functional groups, including aryl halides and aromatic heterocycles .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the general approach would likely involve optimizing the synthetic route for large-scale production, focusing on yield, purity, and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

N’-Hydroxy-3-(2-nitro-1H-imidazol-1-yl)propanimidamide undergoes several types of chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine.

    Reduction: The imidazole ring can participate in various reduction reactions.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitro group.

Common Reagents and Conditions

Common reagents used in these reactions include reducing agents like hydrogen gas and catalysts such as palladium on carbon for hydrogenation reactions . Oxidizing agents like potassium permanganate can be used for oxidation reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group typically yields an amine derivative, while oxidation can lead to various oxidized forms of the imidazole ring.

Mechanism of Action

The mechanism of action of N’-Hydroxy-3-(2-nitro-1H-imidazol-1-yl)propanimidamide involves its interaction with molecular targets such as enzymes and receptors. The nitro group can undergo bioreduction to form reactive intermediates that can damage cellular components, leading to antimicrobial or anticancer effects . The imidazole ring can also interact with various biological targets, contributing to the compound’s overall activity.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other nitroimidazole derivatives such as metronidazole and tinidazole . These compounds share the nitroimidazole core but differ in their substituents, leading to variations in their biological activity and applications.

Uniqueness

N’-Hydroxy-3-(2-nitro-1H-imidazol-1-yl)propanimidamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

CAS No.

444018-07-9

Molecular Formula

C6H9N5O3

Molecular Weight

199.17 g/mol

IUPAC Name

N'-hydroxy-3-(2-nitroimidazol-1-yl)propanimidamide

InChI

InChI=1S/C6H9N5O3/c7-5(9-12)1-3-10-4-2-8-6(10)11(13)14/h2,4,12H,1,3H2,(H2,7,9)

InChI Key

QPKXGKCFFNBTGA-UHFFFAOYSA-N

Canonical SMILES

C1=CN(C(=N1)[N+](=O)[O-])CCC(=NO)N

Origin of Product

United States

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